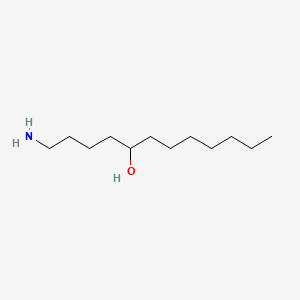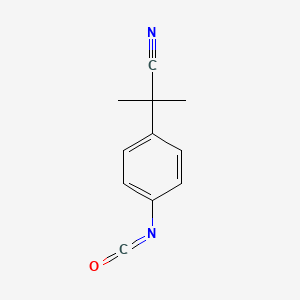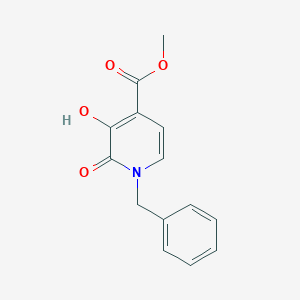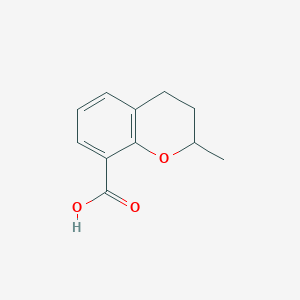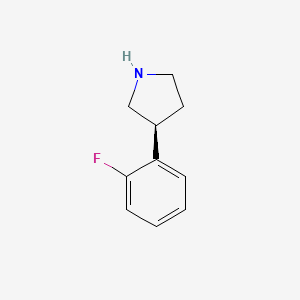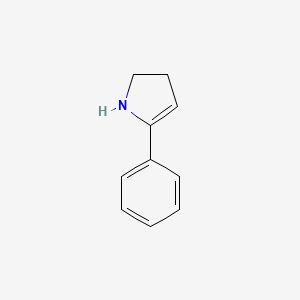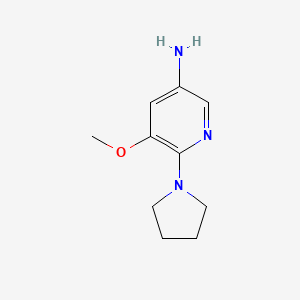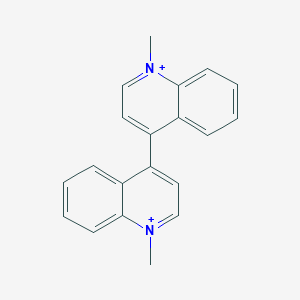
1,1'-Dimethyl-4,4'-biquinolin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dimethyl-4,4’-biquinolin-1-ium is a quaternary ammonium compound with a unique structure consisting of two quinoline units connected through a central nitrogen atom. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-4,4’-biquinolin-1-ium typically involves the quaternization of 4,4’-biquinoline with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 1,1’-Dimethyl-4,4’-biquinolin-1-ium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: 1,1’-Dimethyl-4,4’-biquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various alkylated quinoline derivatives.
科学研究应用
1,1’-Dimethyl-4,4’-biquinolin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
作用机制
The mechanism of action of 1,1’-Dimethyl-4,4’-biquinolin-1-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
相似化合物的比较
1,1’-Dimethyl-4,4’-bipyridinium: Known for its use as a herbicide (Paraquat).
4,4’-Biquinoline: A precursor in the synthesis of 1,1’-Dimethyl-4,4’-biquinolin-1-ium.
Quinoline: A fundamental structure in many biologically active compounds.
Uniqueness: 1,1’-Dimethyl-4,4’-biquinolin-1-ium stands out due to its dual quinoline structure, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and interact with a wide range of molecular targets makes it a valuable compound in various research fields.
属性
CAS 编号 |
82342-93-6 |
|---|---|
分子式 |
C20H18N2+2 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methylquinolin-1-ium-4-yl)quinolin-1-ium |
InChI |
InChI=1S/C20H18N2/c1-21-13-11-15(17-7-3-5-9-19(17)21)16-12-14-22(2)20-10-6-4-8-18(16)20/h3-14H,1-2H3/q+2 |
InChI 键 |
SFSFRMTXEMGWQD-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C3=CC=[N+](C4=CC=CC=C34)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



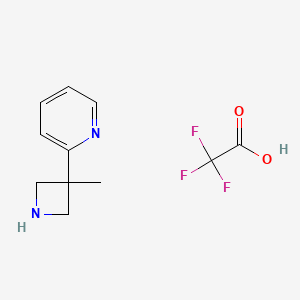
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)

